Azepane (7-Membered) vs. Pyrrolidine (5-Membered) 3-Position Amide: Lipophilicity and Steric Differentiation
The target compound incorporates a 7-membered azepane ring at the 3-carboxamide, whereas the closest commercial comparator (CAS 1251693-37-4) replaces this with a 5-membered pyrrolidine ring. This ring expansion increases computed XLogP3 from 4.5 (pyrrolidine analog) to 5.3 (target), a Δ of +0.8 log units, and increases molecular weight from 458.3 to 486.4 g/mol [1][2]. Higher lipophilicity predicts altered membrane permeability and tissue distribution; the larger ring also presents distinct steric and conformational constraints at the ATP-binding pocket, as inferred from kinase inhibitor SAR precedent . No direct head-to-head biochemical assay data are publicly available for these two compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 5.3; MW = 486.36 g/mol; azepane (C7 ring) at 3-position amide |
| Comparator Or Baseline | CAS 1251693-37-4 (pyrrolidine analog): XLogP3 = 4.5; MW = 458.30 g/mol; pyrrolidine (C5 ring) at 3-position amide |
| Quantified Difference | ΔXLogP3 = +0.8; ΔMW = +28.06 g/mol (+6.1%) |
| Conditions | Computed via XLogP3 3.0 algorithm; PubChem 2.2 release (2025.09.15) [1][2] |
Why This Matters
The 0.8 log unit increase in lipophilicity is substantial in medicinal chemistry terms and may translate to differentiated cell permeability, protein binding, or pharmacokinetic behavior—critical considerations when selecting a compound for cellular vs. biochemical assays.
- [1] PubChem CID 49660468 (target compound): Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1251676-02-4 (accessed 2026-05-09). View Source
- [2] PubChem CID 49660397 (pyrrolidine comparator): Computed Properties section. XLogP3 = 4.5, MW = 458.3 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/1251693-37-4 (accessed 2026-05-09). View Source
